molecular formula C21H15BrFN3O2 B11554216 N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide

Cat. No.: B11554216
M. Wt: 440.3 g/mol
InChI Key: MREQWVYNXQBCFS-ZMOGYAJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 2-hydrazinocarbonylphenyl-4-fluorobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mechanism involves the formation of a hydrazone linkage (–NHN=CH–) through the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets and pathways include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydrazone linkage enhances its potential for forming stable metal complexes and interacting with biological targets .

Properties

Molecular Formula

C21H15BrFN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C21H15BrFN3O2/c22-16-5-3-4-14(12-16)13-24-26-21(28)18-6-1-2-7-19(18)25-20(27)15-8-10-17(23)11-9-15/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

MREQWVYNXQBCFS-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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